Cardamonin

Description

This compound (also known as Dihydroxymethoxychalcone), as shown by the increasing number of publications, has received growing attention from the scientific community due to the expectations toward its benefits to human health. This compound's name comes from the fact that it can be found in cardamom spice.

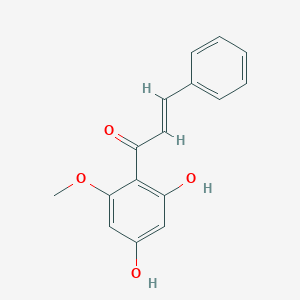

1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one is a member of chalcones.

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-20-15-10-12(17)9-14(19)16(15)13(18)8-7-11-5-3-2-4-6-11/h2-10,17,19H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSZJNUIVUBQMM-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C(=O)C=CC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1C(=O)/C=C/C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201029726 | |

| Record name | (E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19309-14-9 | |

| Record name | Cardamonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19309-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cardamomin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019309149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroxymethoxychalcone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14122 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARDAMONIN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROXYMETHOXYCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8KP1OJ8JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cardamonin: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardamonin, a naturally occurring chalcone, has garnered significant attention within the scientific community for its diverse pharmacological activities. As a secondary metabolite found in various plant species, its potential as a therapeutic agent is being extensively explored. This technical guide provides a comprehensive overview of the natural sources of this compound and details the methodologies for its extraction, isolation, and purification. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Zingiberaceae family.[1] While its name is derived from cardamom, it is isolated from a variety of other plant species as well.[2]

Key plant sources include:

-

Alpinia katsumadai Hayata : The seeds of this plant are a particularly rich source of this compound.[3][4][5]

-

Alpinia conchigera Griff : This species is another well-documented source of this compound.[2][6]

-

Boesenbergia rotunda (L.) Mansf : Also known as fingerroot, the rhizomes of this plant contain this compound.[7][8][9]

-

Elettaria cardamomum : Commonly known as cardamom, this spice is a known source of this compound.[2]

-

Syzygium campanulatum Korth : The leaves of this plant have been identified as a source of dimethyl this compound.[10]

-

Other Sources : this compound has also been isolated from a wide range of other plants, including those from the genera Amomum, Artemisia, Carya, Piper, and Polygonum.[2]

Isolation and Purification Methodologies

The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, fractionation, and purification. The choice of method depends on factors such as the plant material, the desired purity, and the scale of isolation.

Extraction

The initial step involves the extraction of crude phytochemicals from the plant material. Solvent extraction is the most common method employed.

Experimental Protocol: Solvent Extraction from Alpinia katsumadai Seeds

-

Preparation of Plant Material : The seeds of Alpinia katsumadai are dried and ground into a fine powder to increase the surface area for solvent penetration.[11]

-

Solvent Selection : 95% ethanol is a commonly used solvent for the initial extraction.[5] Other solvents such as methanol, ether, acetone, and chloroform have also been reported.[12]

-

Extraction Process : The powdered plant material is subjected to extraction with the chosen solvent. This can be achieved through various techniques:

-

Maceration : Soaking the plant material in the solvent at room temperature for a specified period.

-

Soxhlet Extraction : Continuous extraction using a Soxhlet apparatus, which allows for efficient extraction with a smaller volume of solvent.[10]

-

Reflux Extraction : Boiling the solvent with the plant material to enhance extraction efficiency.[12]

-

-

Filtration and Concentration : The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[10][12]

Purification

The crude extract, a complex mixture of phytochemicals, requires further purification to isolate this compound. Chromatographic techniques are central to this process.

Experimental Protocol: Column Chromatography

-

Stationary Phase : Silica gel is a commonly used adsorbent for the column.[12] Macroporous resin or polyamide resin can also be employed.[12]

-

Mobile Phase : A gradient of solvents is typically used to elute the compounds from the column. A common solvent system is a mixture of n-hexane and ethyl acetate, with an increasing proportion of ethyl acetate.[10]

-

Fraction Collection : The eluent is collected in fractions, and each fraction is analyzed for the presence of this compound, often using Thin Layer Chromatography (TLC).

-

Isolation : Fractions containing pure or highly enriched this compound are pooled and the solvent is evaporated to yield the isolated compound.

Experimental Protocol: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid adsorbents, thus preventing irreversible adsorption of the sample.[4]

-

Two-Phase Solvent System : A suitable two-phase solvent system is selected. For the isolation of this compound from Alpinia katsumadai, a system composed of n-hexane-ethyl acetate-methanol-water (5:5:7:3 v/v/v/v) has been successfully used.[4]

-

Operation : The HSCCC instrument is filled with the stationary phase, and the crude extract is injected. The mobile phase is then pumped through the column at a specific flow rate while the apparatus rotates at a high speed.[4]

-

Fraction Collection and Analysis : The effluent is monitored by a UV detector, and fractions are collected. The purity of the isolated this compound is then determined by High-Performance Liquid Chromatography (HPLC).[4]

Quantitative Data on this compound Isolation

The yield and purity of isolated this compound can vary significantly depending on the natural source and the isolation method employed.

| Plant Source | Extraction Method | Purification Method | Yield | Purity | Reference |

| Alpinia katsumadai | 95% Ethanol Extraction | Column Chromatography | 0.084% | 99.67% | [5] |

| Alpinia katsumadai | Not specified | High-Speed Counter-Current Chromatography (HSCCC) | 25.1 mg from 100 mg crude extract | 99.2% | [4] |

| Syzygium campanulatum (leaves) | Soxhlet with n-hexane-methanol (1:1) | Flash Column Chromatography | 3.5% (as Dimethyl this compound) | Not specified | [10][13] |

| Boesenbergia rotunda | Not specified | Not specified | 8.22 mg/g dry plant (as pinostrobin, a related flavonoid) | Not specified | [9] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for drug development professionals.

Experimental Workflow for this compound Isolation

The following diagram illustrates a typical workflow for the isolation of this compound from a plant source.

Conclusion

This compound represents a promising natural compound with a wide array of biological activities. The efficient isolation and purification of this chalcone from its natural sources are critical for advancing its research and potential therapeutic applications. The methodologies and data presented in this guide provide a solid foundation for scientists and researchers to build upon in their endeavors to unlock the full potential of this compound. The continued exploration of diverse natural sources and the optimization of isolation techniques will be pivotal in ensuring a sustainable supply of this valuable compound for future research and development.

References

- 1. Emerging roles of this compound, a multitargeted nutraceutical in the prevention and treatment of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Separation and determination of alpinetin and this compound in Alpinia katsumadai Hayata by flow injection-micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Improvement of this compound Extraction from Alpinia Katsumadai [yydbzz.com]

- 6. Cardamomin - Wikipedia [en.wikipedia.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. This compound (2',4'-dihydroxy-6'-methoxychalcone) isolated from Boesenbergia rotunda (L.) Mansf. inhibits CFA-induced rheumatoid arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isolation, Characterization, Crystal Structure Elucidation, and Anticancer Study of Dimethyl this compound, Isolated from Syzygium campanulatum Korth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mechotech.in [mechotech.in]

- 12. CN101973863A - Method for extracting cardamomin from alpinia katsumadai - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Cardamonin for Research

Cardamonin, a naturally occurring chalcone found in several plants of the Zingiberaceae family, has garnered significant attention from the scientific community for its wide range of pharmacological activities, including anti-inflammatory, anticancer, and antioxidant properties.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for its analysis, and a description of key signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for understanding its behavior in biological systems and for the development of analytical methods and pharmaceutical formulations.

| Property | Value | Source(s) |

| IUPAC Name | (2E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one | [4] |

| Synonyms | Alpinetin chalcone, Cardamomin | [5][6] |

| Molecular Formula | C₁₆H₁₄O₄ | [4][5][7] |

| Molecular Weight | 270.28 g/mol (also cited as 270.3 g/mol ) | [4][5][7][8] |

| Appearance | Yellow crystalline powder/solid | [3][5][7][8] |

| Melting Point | 199-200 °C | [8] |

| UV/Vis λmax | 343 nm | [5][6] |

| Storage | Store at -20°C as a solid | [5][6][7] |

| Stability | ≥ 4 years when stored at -20°C as a solid. Solutions in DMSO or ethanol may be stored at -20°C for up to two weeks. | [5][6][8] |

Solubility Data

The solubility of this compound is a critical factor for its use in in vitro and in vivo experiments. It is poorly soluble in aqueous solutions but shows good solubility in organic solvents.[3][5] For biological assays, stock solutions are typically prepared in DMSO and then diluted in the appropriate aqueous buffer.[5]

| Solvent | Solubility | Source(s) |

| Water | Insoluble / Sparingly soluble in aqueous buffers | [5][7][9] |

| DMSO | ≥20 mg/mL, ~25 mg/mL, >10 mM, up to 100 mg/mL (369.99 mM) | [5][6][7][8][10][11] |

| Ethanol | ~1 mg/mL, up to 5.41 mg/mL (20 mM) | [5][6][11] |

| Dimethyl Formamide (DMF) | ~25 mg/ml | [5][6] |

| DMSO:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | [5][6] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 mg/mL (14.8 mM) | [10] |

Experimental Protocols & Methodologies

The characterization and quantification of this compound involve various analytical techniques. Below are descriptions of the methodologies cited in the literature.

The chemical structure of this compound has been confirmed using a combination of spectroscopic and crystallographic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are used to elucidate the structure of this compound, confirming the presence of the chalcone backbone and the specific arrangement of substituents on the aromatic rings.[1][12]

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies key functional groups. Characteristic peaks for this compound include those for hydroxyl (-OH) groups (around 3170-3400 cm⁻¹), carbonyl (C=O) groups (around 1623-1638 cm⁻¹), and the trans C=C double bond of the enone system (around 970-980 cm⁻¹).[1][12]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound, which is 270.28 g/mol .[1][12]

-

UV-Visible Spectroscopy: The UV-Vis spectrum of this compound shows a maximum absorption (λmax) at approximately 343 nm, which is characteristic of its chalcone structure.[5][12]

-

Single Crystal X-ray Diffraction: This technique provides definitive information about the three-dimensional molecular structure and crystal packing of this compound.[13][14] The crystal structure reveals that this compound molecules can form dimers linked by hydrogen bonds and π-π stacking interactions.[13][14]

Several methods have been developed for the quantitative analysis of this compound in biological samples and plant extracts.

-

High-Performance Liquid Chromatography (HPLC): A common method for the separation, identification, and quantification of this compound. An HPLC-UV methodology has been developed with a limit of detection (LOD) of 0.52 μM.[1]

-

Flow Injection Analysis with Chemiluminescence Detection: This sensitive method is based on the enhancement of the chemiluminescence reaction between cerium(IV) and rhodamine 6G by this compound. It offers a very low limit of detection (LOD) of 8.8 x 10⁻⁹ g/mL (0.03 μM).[1][15]

-

Protocol Outline: A sample containing this compound is injected into a carrier stream that merges with reagent streams of cerium(IV) and rhodamine 6G in a sulfuric acid medium. The resulting chemiluminescence is measured by a detector. The intensity of the light emission is proportional to the concentration of this compound.[15]

-

-

Capillary Chromatography: Techniques such as reverse micelle electrokinetic capillary chromatography and flow injection–micellar electrokinetic chromatography have also been employed for its determination, with LODs of 0.7 μM and 13 μM, respectively.[1]

While specific detailed protocols are proprietary to chemical suppliers, a general experimental workflow for determining solubility can be outlined.

-

Protocol Outline (Shake-Flask Method):

-

An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., DMSO, ethanol, buffered solution) in a sealed vial.

-

The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of this compound in the clear supernatant is determined using a calibrated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[1]

-

To obtain a higher concentration in DMSO, warming the tube to 37°C and/or using an ultrasonic bath can be employed.[7]

-

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating multiple intracellular signaling pathways, which are central to inflammation, cell proliferation, and apoptosis.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. This compound is a well-documented inhibitor of this pathway.[8][16][17][18] It can suppress NF-κB activation by preventing the degradation and phosphorylation of its inhibitor, IκBα, thereby blocking the nuclear translocation of the active NF-κB dimer.[8][11][18]

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation and migration. This compound has been shown to inhibit the phosphorylation of key MAPK proteins such as p38, Akt, and ERK, particularly in the context of vascular smooth muscle cell proliferation.[7][19]

References

- 1. An Overview on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging roles of this compound, a multitargeted nutraceutical in the prevention and treatment of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 19309-14-9: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C16H14O4 | CID 641785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. apexbt.com [apexbt.com]

- 8. This compound CAS#: 19309-14-9 [m.chemicalbook.com]

- 9. selleckchem.com [selleckchem.com]

- 10. This compound | Cardamomin | Chalcone | Alpiniae katsumadai | TargetMol [targetmol.com]

- 11. This compound | NF-κB and IκB | Tocris Bioscience [tocris.com]

- 12. Isolation, Characterization, Crystal Structure Elucidation, and Anticancer Study of Dimethyl this compound, Isolated from Syzygium campanulatum Korth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure and Physical Properties of this compound: A Spectroscopic and Computational Approach [mdpi.com]

- 14. Structure and Physical Properties of this compound: A Spectroscopic and Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of this compound using a chemiluminescent flow-injection method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound induces G2/M phase arrest and apoptosis through inhibition of NF-κB and mTOR pathways in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound induces ROS-mediated G2/M phase arrest and apoptosis through inhibition of NF-κB pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound as a p38 MAPK Signaling Pathway Activator Inhibits Human Coronavirus OC43 Infection in Human Lung Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Mechanisms of Cardamonin: A Technical Guide for Researchers

An In-depth Exploration of the Signaling Pathways and Cellular Processes Modulated by a Promising Natural Chalcone

Cardamonin, a naturally occurring chalcone found in several plants of the Zingiberaceae family, has garnered significant attention within the scientific community for its pleiotropic therapeutic potential.[1][2][3] Extensive preclinical research has illuminated its potent anti-cancer, anti-inflammatory, and antioxidant activities.[4][5][6] This technical guide provides a comprehensive overview of the underlying molecular mechanisms of this compound's action, with a focus on its modulation of key signaling pathways and cellular processes. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's therapeutic promise.

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by targeting multiple signaling pathways that are often dysregulated in chronic diseases, particularly cancer.[1][2][7][8] The primary pathways influenced by this compound include NF-κB, mTOR, STAT3, PI3K/Akt, and MAPK.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[9][10] this compound has been repeatedly shown to be a potent inhibitor of the NF-κB signaling cascade.[4][9][11]

This compound's inhibitory action on the NF-κB pathway occurs at multiple levels. In some cancer cells, it prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[10] In other contexts, such as in response to TNF-α stimulation, this compound has been shown to inhibit the nuclear translocation of the RelA (p65) subunit of NF-κB and its subsequent binding to DNA, without affecting IκBα degradation.[10] This suggests that this compound may directly interfere with the p65 subunit. Furthermore, in lipopolysaccharide (LPS)-stimulated macrophages, this compound's inhibition of NF-κB is associated with a direct effect on transcription factor binding to DNA.[12][13] In colitis models, this compound has been observed to decrease the expression of Toll-like receptor 4 (TLR4), an upstream activator of NF-κB.[4]

Suppression of the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism.[9] this compound has been demonstrated to inhibit the mTOR pathway in various cancer types, including ovarian, non-small-cell lung, and bladder cancer.[9][14][15]

Specifically, this compound reduces the phosphorylation of mTOR and its downstream effectors, such as p70S6K and PRAS40.[9][14] This inhibition of mTOR signaling contributes to this compound's anti-proliferative and pro-apoptotic effects. In ovarian cancer cells, the anti-inflammatory effects of this compound are also mediated through mTOR suppression.[16] The inhibition of the mTOR pathway by this compound can also lead to the suppression of hypoxia-inducible factor-1α (HIF-1α), a key regulator of metabolic reprogramming in cancer cells.[17]

Targeting the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and invasion.[18] this compound has emerged as a novel inhibitor of the STAT3 signaling pathway.[18][19]

This compound has been shown to suppress the phosphorylation of STAT3, which is a critical step for its activation.[18][20] It also prevents the nuclear translocation and dimerization of STAT3.[19] Molecular docking studies suggest that this compound can directly bind to the SH2 domain of STAT3, thereby inhibiting its dimerization and subsequent activation.[19][20] The inhibition of STAT3 signaling by this compound leads to the downregulation of its target genes, including anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1, survivin) and proteins involved in cell cycle progression (cyclin D1) and angiogenesis (VEGF).[19][20]

References

- 1. This compound: A new player to fight cancer via multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Emerging roles of this compound, a multitargeted nutraceutical in the prevention and treatment of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The anti-inflammatory effect and potential mechanism of this compound in DSS-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. An overview of the potential anticancer properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound as a potential anticancer agent: Preclinical insights and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound induces G2/M phase arrest and apoptosis through inhibition of NF-κB and mTOR pathways in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. This compound reduces chemotherapy resistance of colon cancer cells via the TSP50/NF-κB pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The effects of this compound on lipopolysaccharide-induced inflammatory protein production and MAP kinase and NFκB signalling pathways in monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound inhibits the proliferation and metastasis of non-small-cell lung cancer cells by suppressing the PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Anti-inflammatory Effects of this compound in Ovarian Cancer Cells Are Mediated via mTOR Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound inhibits breast cancer growth by repressing HIF-1α-dependent metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound represses proliferation, invasion, and causes apoptosis through the modulation of signal transducer and activator of transcription 3 pathway in prostate cancer | Faculty members [faculty.ksu.edu.sa]

- 19. This compound induces apoptosis by suppressing STAT3 signaling pathway in glioblastoma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

A Technical Guide to Cardamonin's Modulation of NF-κB, STAT3, and mTOR Signaling Pathways

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cardamonin, a chalconoid derived from plants of the Zingiberaceae family, has emerged as a significant multi-target therapeutic agent with potent anti-inflammatory and anti-cancer properties.[1][2] Its efficacy stems from its ability to concurrently modulate several critical intracellular signaling pathways that are often dysregulated in chronic diseases. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects on three core signaling cascades: Nuclear Factor-kappa B (NF-κB), Signal Transducer and Activator of Transcription 3 (STAT3), and the mammalian Target of Rapamycin (mTOR). We consolidate quantitative data, present detailed experimental protocols for key assays, and provide visual diagrams of the signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Modulation of the NF-κB Signaling Pathway

The NF-κB family of transcription factors is a cornerstone of the inflammatory response and plays a crucial role in regulating cell survival, proliferation, and immunity. In many cancers and inflammatory diseases, the NF-κB pathway is constitutively active.[3]

Mechanism of Action

This compound primarily inhibits the canonical NF-κB pathway. Its mechanism involves the direct inhibition of the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα.[4][5] By preventing IκBα phosphorylation and subsequent degradation, this compound ensures that the NF-κB p65/p50 dimer remains sequestered in the cytoplasm, thereby blocking its nuclear translocation and transcriptional activity.[2][3][5]

Studies have shown that this compound treatment leads to a marked decline in the phosphorylation of IκBα, p65, and the expression of IKKα and IKKβ.[4][5] In TNF-α-stimulated cells, this compound effectively blocks the movement of the p65 subunit into the nucleus, reducing the expression of inflammatory genes like TNF-α and IL-6.[2]

Quantitative Data: Effects on NF-κB Pathway Components

The inhibitory effects of this compound on the NF-κB pathway have been quantified across various cell lines.

| Cell Line | Treatment | Effect | Concentration | Reference |

| MDA-MB-231 (TNBC) | This compound + IFN-γ | Reduced NF-κB1 (p50) expression | 12 to 50 µM | [6] |

| MDA-MB-231 (TNBC) | This compound + IFN-γ | Reduced NF-κB2 (p52) expression | 12 to 50 µM | [6] |

| MDA-MB-468 (TNBC) | This compound + IFN-γ | ~50% inhibition of NF-κB1 (p50) expression | 12.5 to 50 µM | [6] |

| SKOV3 & PDC (Ovarian) | This compound | Marked decline in p-NF-κB, IKKα, IKKβ levels | Not specified | [4] |

| CNE-2 (Nasopharyngeal) | This compound | Significant reduction of nuclear p65 | Not specified | [5] |

| RAW 264.7 (Macrophage) | This compound | Reduced translocation of p65 to the nucleus | Not specified | [2] |

Experimental Protocols

1.3.1 Western Blot for NF-κB Pathway Proteins This protocol is used to assess the expression and phosphorylation status of key proteins in the NF-κB pathway.[7][8]

-

Cell Lysis: After treating cells with this compound and/or a stimulant (e.g., TNF-α, LPS), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Load 20-40 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-p65 (Ser536), p65, p-IκBα (Ser32), IκBα, IKKα, IKKβ, and a loading control (e.g., GAPDH, β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

1.3.2 Immunofluorescence for p65 Nuclear Translocation This method visualizes the subcellular localization of the NF-κB p65 subunit.[9][10]

-

Cell Culture: Grow cells on glass coverslips in a multi-well plate. Treat with this compound and/or a stimulant.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Blocking: Block with a solution containing serum (e.g., goat serum) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with a primary antibody specific for the p65 subunit.

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.

-

Imaging: Visualize using a fluorescence microscope to determine the localization of p65 (cytoplasmic vs. nuclear).

Signaling Pathway Diagram

Caption: this compound inhibits NF-κB by blocking IKK complex activation.

Modulation of the STAT3 Signaling Pathway

STAT3 is a latent cytoplasmic transcription factor that, upon activation, mediates the expression of genes involved in proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is a hallmark of many human cancers, making it a prime therapeutic target.[11]

Mechanism of Action

This compound has been identified as a novel inhibitor of the STAT3 pathway.[12] It acts by suppressing the phosphorylation of STAT3 at the critical tyrosine 705 (Tyr705) residue, a step required for its activation.[13][14] This inhibition prevents STAT3 dimerization and its subsequent translocation to the nucleus.[12][15] As a result, the transcription of STAT3 downstream target genes, such as the anti-apoptotic proteins Bcl-2, Bcl-xL, Mcl-1, survivin, and the angiogenic factor VEGF, is significantly reduced.[12][13][15] Docking analyses suggest that this compound may interact directly with the STAT3 protein.[12][15]

Quantitative Data: Effects on STAT3 Pathway Components

| Cell Line | Treatment | Effect | Concentration | Reference |

| Glioblastoma Stem Cells (GSCs) | This compound | Suppressed STAT3 phosphorylation, nuclear translocation, and dimerization | Not specified | [12][15] |

| Prostate Cancer (DU145) | This compound | Suppressed IL-6-induced STAT3 phosphorylation | 40 µM | [12][13] |

| Prostate Cancer (DU145) | This compound | Reduced levels of Bcl-xL, Mcl-1, survivin, cyclin D1, VEGF | Dose-dependent | [13] |

| Human Periodontal Ligament Cells | This compound + IL-1β | Inhibited STAT3 phosphorylation | 12.5 or 25 µM | [14] |

Experimental Protocols

2.3.1 Western Blot for STAT3 Phosphorylation This is the most common method to assess STAT3 activation.[16][17]

-

Cell Culture and Lysis: Treat cells with this compound, with or without a STAT3 activator like Interleukin-6 (IL-6). Lyse cells as described in section 1.3.1.

-

Protein Analysis: Perform protein quantification, SDS-PAGE, and membrane transfer as previously described.

-

Antibody Incubation: Block the membrane and incubate overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. A loading control is essential.

-

Detection: Proceed with secondary antibody incubation and ECL detection to determine the ratio of p-STAT3 to total STAT3.

2.3.2 STAT3 DNA-Binding ELISA This assay quantitatively measures the amount of active STAT3 in nuclear extracts that can bind to its consensus DNA sequence.[18]

-

Nuclear Extract Preparation: After treatment, isolate nuclear proteins from cells using a commercial nuclear extraction kit.

-

Assay Procedure: Add nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the STAT3 binding site.

-

Antibody Incubation: Incubate with a primary antibody specific to STAT3, followed by an HRP-conjugated secondary antibody.

-

Detection: Add a developing substrate and measure the absorbance at 450 nm using a microplate reader. The signal is proportional to the amount of active STAT3.

2.3.3 STAT3 Luciferase Reporter Assay This assay measures the transcriptional activity of STAT3.[15]

-

Transfection: Co-transfect cells with a plasmid containing a STAT3-responsive promoter driving a luciferase reporter gene and a control plasmid (e.g., Renilla luciferase).

-

Treatment: Treat the transfected cells with this compound and/or a STAT3 activator.

-

Cell Lysis and Assay: Lyse the cells and measure the activity of both luciferases using a dual-luciferase assay system.

-

Analysis: Normalize the STAT3-driven firefly luciferase activity to the control Renilla luciferase activity to determine the specific effect on STAT3 transcriptional activity.

Signaling Pathway Diagram

References

- 1. This compound: A new player to fight cancer via multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Attenuates Experimental Colitis and Associated Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits the Nuclear Translocation and DNA Binding of RelA in the Tumor Necrosis Factor-α-Induced NF-κB Signaling Pathway in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces G2/M phase arrest and apoptosis through inhibition of NF-κB and mTOR pathways in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces ROS-mediated G2/M phase arrest and apoptosis through inhibition of NF-κB pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound anticancer effects through the modulation of the tumor immune microenvironment in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound represses proliferation, invasion, and causes apoptosis through the modulation of signal transducer and activator of transcription 3 pathway in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound induces apoptosis by suppressing STAT3 signaling pathway in glioblastoma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mesoscale.com [mesoscale.com]

- 17. benchchem.com [benchchem.com]

- 18. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Cardamonin and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardamonin, a naturally occurring chalcone found in several plants of the Zingiberaceae family, has garnered significant scientific interest due to its diverse pharmacological activities. Exhibiting potent anti-inflammatory, anticancer, and antioxidant properties, this compound serves as a promising lead compound in drug discovery. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its synthetic analogs, offering a valuable resource for researchers engaged in the development of novel therapeutics. We will delve into the quantitative data on their biological activities, detailed experimental protocols for key assays, and a visual representation of the signaling pathways they modulate.

Structure-Activity Relationship of this compound Analogs

The biological activity of this compound is intrinsically linked to its chemical structure, characterized by two aromatic rings (A and B) connected by an α,β-unsaturated ketone system. Modifications to these structural features have been extensively explored to enhance potency and selectivity.

Key Structural Features for Biological Activity:

-

α,β-Unsaturated Ketone: This Michael acceptor is crucial for the covalent interaction with nucleophilic residues in target proteins, such as cysteine residues in kinases and transcription factors. Reduction of the double bond generally leads to a significant decrease in biological activity.

-

Hydroxyl Groups: The hydroxyl groups on the A-ring, particularly at the 2' and 4' positions, are important for activity. They can participate in hydrogen bonding with target proteins and contribute to the antioxidant properties of the molecule. Modification or removal of these groups often results in diminished activity[1].

-

Methoxyl Group: The methoxyl group at the 6' position on the A-ring also plays a role in the molecule's bioactivity, and its modification can influence potency.

-

Substitution on the B-ring: The nature and position of substituents on the B-ring significantly impact the biological effects of this compound analogs. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the chalcone scaffold, influencing its interaction with biological targets.

Anticancer Activity

The anticancer effects of this compound and its analogs are mediated through the modulation of various signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis. The following tables summarize the cytotoxic activities of selected this compound analogs against various cancer cell lines.

Table 1: Cytotoxic Activity of this compound and Its Analogs against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | A549 (Lung) | 67.0 ± 7.0 | [2] |

| HK1 (Nasopharyngeal) | 22.6 ± 5.4 | [2] | |

| MDA-MB-231 (Breast) | 52.885 (24h), 33.981 (48h) | [3] | |

| A375 (Melanoma) | 3.98 (48h), 2.43 (96h) | [3] | |

| HepG2 (Liver) | 17.1 ± 0.592 (72h) | [4] | |

| SKOV3 (Ovarian) | 32.84 (24h), 8.10 (48h) | [5] | |

| Analog 2 | A549 (Lung) | 35.1 ± 9.9 | [2] |

| HK1 (Nasopharyngeal) | 4.95 ± 0.9 | [2] | |

| Analog 4 | A549 (Lung) | 27.3 ± 3.2 | [2] |

| HK1 (Nasopharyngeal) | 11.2 ± 1.5 | [2] | |

| Cu(II)-Cardamonin Complex (19) | A549 (Lung) | 13.2 | [6] |

| HK1 (Nasopharyngeal) | 0.7 | [6] | |

| 4,4'-Dihydroxychalcone (DHC) | A549 (Lung) | Potent | [7][8] |

| NCI-H460 (Lung) | Potent | [7][8] | |

| 4,4'-Dihydroxy-2'-methoxychalcone (DHMC) | A549 (Lung) | Potent | [7][8] |

| NCI-H460 (Lung) | Potent | [7][8] |

Note: The structures of analogs 2 and 4 are detailed in the source thesis, which describes a series of semi-synthesized this compound analogs. Analog 19 is a copper complex of this compound.

Anti-inflammatory Activity

This compound and its analogs exert their anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways, such as NF-κB and STAT3. The following table presents the anti-inflammatory activities of some chalcone derivatives.

Table 2: Anti-inflammatory Activity of Chalcone Derivatives

| Compound | Assay | Target/Cell Line | IC50 (µM) | Reference |

| Compound 1 (2'-hydroxychalcone derivative) | β-glucuronidase release | Rat neutrophils | 1.6 ± 0.2 | [9] |

| Lysozyme release | Rat neutrophils | 1.4 ± 0.2 | [9] | |

| Compound 11 (2',5'-dialkoxychalcone) | Nitric Oxide (NO) production | N9 microglial cells | 0.7 ± 0.06 | [9] |

| Chalcone 1 | Nitric Oxide (NO) production | RAW 264.7 macrophages | ≈0.58 | [10] |

| Hydroxylated Chalcone Derivative (HCD) | Heat-induced hemolysis | Red Blood Cells | 1146.78 ± 0.55 µg/ml | [11] |

| Boronic Chalcone 5 | Cytotoxicity | SCC-25 (Oral cancer) | 17.9 | [1] |

Signaling Pathways Modulated by this compound and Its Analogs

This compound's diverse biological activities stem from its ability to modulate multiple key signaling pathways involved in cell growth, survival, and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. This compound has been shown to inhibit this pathway at multiple levels, including preventing the degradation of IκBα and inhibiting the nuclear translocation and DNA binding of the p65 subunit[12][13].

Caption: this compound inhibits the NF-κB signaling pathway.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation. Constitutive activation of STAT3 is observed in many cancers. This compound has been shown to inhibit STAT3 phosphorylation, dimerization, and nuclear translocation[14][15].

Caption: this compound inhibits the STAT3 signaling pathway.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and metabolism. The mTOR pathway is often dysregulated in cancer. This compound has been demonstrated to inhibit the mTOR pathway, leading to reduced cell proliferation and induction of apoptosis[3][6][16].

Caption: this compound inhibits the mTOR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its analogs.

Synthesis of this compound Analogs (General Protocol)

The Claisen-Schmidt condensation is a common method for synthesizing chalcones, including this compound and its analogs.

Caption: General workflow for the synthesis of this compound analogs.

Materials:

-

Substituted acetophenone

-

Substituted benzaldehyde

-

Base catalyst (e.g., NaOH or KOH)

-

Solvent (e.g., ethanol or methanol)

-

Acid for neutralization (e.g., HCl)

Procedure:

-

Dissolve equimolar amounts of the substituted acetophenone and substituted benzaldehyde in the chosen solvent in a round-bottom flask.

-

Add a catalytic amount of the base to the solution.

-

Stir the reaction mixture at room temperature or under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, pour the reaction mixture into ice-cold water and acidify with dilute acid to precipitate the crude product.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent to obtain the pure this compound analog.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plates

-

Cells of interest

-

This compound or its analogs

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or its analogs for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

NF-κB Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of transcription factors, such as NF-κB.

Materials:

-

Nuclear protein extracts from treated and untreated cells

-

Biotin- or radiolabeled double-stranded oligonucleotide probe containing the NF-κB consensus sequence

-

Polyacrylamide gel

-

Electrophoresis buffer

-

Detection system (chemiluminescence or autoradiography)

Procedure:

-

Prepare nuclear extracts from cells treated with or without this compound and a stimulant (e.g., TNF-α).

-

Incubate the nuclear extracts with the labeled NF-κB probe.

-

Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Transfer the separated complexes to a membrane.

-

Detect the labeled probe using a suitable detection system. A decrease in the shifted band in the presence of this compound indicates inhibition of NF-κB DNA binding.

Western Blot Analysis for STAT3 Phosphorylation

Western blotting is used to detect the levels of specific proteins, such as total and phosphorylated STAT3.

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-STAT3 and anti-total-STAT3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare total cell lysates from cells treated with or without this compound and a stimulant (e.g., IL-6).

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody against phospho-STAT3.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal.

-

Strip the membrane and re-probe with an antibody against total STAT3 to normalize for protein loading. A decrease in the phospho-STAT3 signal relative to total STAT3 indicates inhibition of STAT3 phosphorylation.

Conclusion

The structure-activity relationship of this compound and its analogs provides a valuable framework for the design and development of novel therapeutic agents. The α,β-unsaturated ketone moiety and the substitution pattern on the aromatic rings are key determinants of their anticancer and anti-inflammatory activities. By modulating key signaling pathways such as NF-κB, STAT3, and mTOR, these compounds offer multi-targeted approaches to disease treatment. The experimental protocols provided in this guide serve as a practical resource for researchers aiming to further explore the therapeutic potential of this promising class of natural products and their synthetic derivatives. Future research should focus on optimizing the pharmacokinetic properties of this compound analogs to enhance their bioavailability and clinical efficacy.

References

- 1. mdpi.com [mdpi.com]

- 2. An overview of the potential anticancer properties of this compound [explorationpub.com]

- 3. This compound suppresses pro-tumor function of macrophages by decreasing M2 polarization on ovarian cancer cells via mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiproliferative and Apoptotic Effects of this compound against Hepatocellular Carcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a highly active anticancer analogue of this compound that acts as an inducer of caspase-dependent apoptosis and modulator of the mTOR pathway. | University of Kentucky College of Arts & Sciences [linguistics.as.uky.edu]

- 6. Anticancer this compound analogs suppress the activation of NF-kappaB pathway in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer this compound analogs suppress the activation of NF-kappaB pathway in lung cancer cells | Scilit [scilit.com]

- 8. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. epa.oszk.hu [epa.oszk.hu]

- 11. This compound Inhibits the Nuclear Translocation and DNA Binding of RelA in the Tumor Necrosis Factor-α-Induced NF-κB Signaling Pathway in Human Lung Adenocarcinoma A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Inhibits the Nuclear Translocation and DNA Binding of RelA in the Tumor Necrosis Factor-α-Induced NF-κB Signaling Pathway in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An overview of the potential anticancer properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound exerts anti-gastric cancer activity via inhibiting LncRNA-PVT1-STAT3 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. An Overview on this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Potency of Cardamonin: A Technical Guide to its Anti-inflammatory and Antioxidant Properties

For Immediate Release

Cardamonin, a naturally occurring chalcone found in several plants of the ginger family (Zingiberaceae), is emerging as a compound of significant interest to the scientific and pharmaceutical communities. Extensive research has illuminated its potent anti-inflammatory and antioxidant activities, positioning it as a promising candidate for the development of novel therapeutics for a range of chronic diseases. This technical guide provides an in-depth analysis of the mechanisms of action, quantitative efficacy, and experimental validation of this compound's dual properties, tailored for researchers, scientists, and drug development professionals.

Core Mechanisms of Action: A Multi-pronged Approach

This compound exerts its biological effects by modulating a complex network of intracellular signaling pathways central to the inflammatory and oxidative stress responses. Its multifaceted mechanism of action involves the inhibition of pro-inflammatory cascades and the activation of endogenous antioxidant defenses.

Anti-inflammatory Pathways

This compound's anti-inflammatory prowess is primarily attributed to its ability to suppress key signaling pathways that orchestrate the production of inflammatory mediators.

-

NF-κB Signaling Pathway: A cornerstone of the inflammatory response, the Nuclear Factor-kappa B (NF-κB) pathway is a primary target of this compound. This compound has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][2] This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of a multitude of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3][4][5] Some studies suggest that this compound can directly inhibit the DNA-binding activity of NF-κB.[6][7]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, comprising ERK, JNK, and p38, plays a crucial role in translating extracellular signals into cellular inflammatory responses. This compound has been observed to attenuate the phosphorylation of ERK1/2 and JNK in response to inflammatory stimuli like lipopolysaccharide (LPS).[1] However, some studies have reported no effect on MAPK phosphorylation, suggesting its inhibitory action may occur downstream or through different mechanisms.[6][7]

-

NLRP3 Inflammasome: The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that, when activated, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound has been demonstrated to be a specific and broad-spectrum inhibitor of the NLRP3 inflammasome, blocking its activation in response to various stimuli.[8][9][10] This inhibition is mediated, at least in part, by preventing the oligomerization of the ASC (Apoptosis-associated speck-like protein containing a CARD) adaptor protein.[10]

-

JAK/STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical route for cytokine signaling. This compound has been shown to modulate this pathway by reducing the phosphorylation of JAK2 and STAT3, which can contribute to its anti-inflammatory and anti-proliferative effects.[11][12][13]

Antioxidant Pathways

This compound enhances the cellular defense against oxidative stress primarily through the activation of the Nrf2-ARE pathway.

-

Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. This compound acts as an activator of Nrf2.[8][14][15][16][17] It promotes the dissociation of Nrf2 from its cytosolic inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus.[16][18][19] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of crucial antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT).[8][15][17][20]

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a comparative overview of this compound's potency.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Parameter | Cell Line | Stimulus | This compound Concentration | Result | Reference |

| NO Production | RAW 264.7 | LPS | 10, 20, 30 µM | Dose-dependent reduction | [3] |

| NO Production | RAW 264.7 | LPS + IFN-γ | IC50: 11.4 µM | Inhibition of NO production | [21] |

| PGE2 Production | RAW 264.7 | LPS + IFN-γ | IC50: 26.8 µM | Inhibition of PGE2 production | [21] |

| TNF-α Production | RAW 264.7 | LPS | IC50: 4.6 µM | Inhibition of TNF-α secretion | [21] |

| iNOS Expression | RAW 264.7 | LPS | 10, 20, 30 µM | Dose-dependent decrease | [3] |

| COX-2 Expression | RAW 264.7 | LPS | 10, 20, 30 µM | Dose-dependent decrease | [1] |

| IL-6 Expression | RAW 264.7 | LPS | 10, 20, 30 µM | Dose-dependent decrease | [3] |

| IL-1β Secretion | J774A.1 | MSU crystals | Dose-dependent | Significant decrease | [9] |

| Caspase-1 Activity | J774A.1 | MSU crystals | Dose-dependent | Significant decrease | [9] |

| NF-κB Luciferase Activity | RAW 264.7 | LPS | Dose-dependent | Inhibition of activity | [1] |

Table 2: In Vitro Antioxidant Activity of this compound

| Parameter | Cell Line | Stressor | This compound Concentration | Result | Reference |

| Nrf2 Expression | PC12 | - | Dose-dependent | Upregulation | [14] |

| HO-1 Expression | Human OA Chondrocytes | IL-1β | 10 µM | Increased expression | [15][17] |

| NQO1 Expression | Human OA Chondrocytes | IL-1β | 10 µM | Increased expression | [15][17] |

| ROS Generation | RAW 264.7 | - | IC50: 12.8 µM | Inhibition of intracellular ROS | [21] |

| Catalase Activity | BV-2 Microglia | LPS | 6.25 µM | 2.5-fold increase | [19] |

| GSH Levels | BV-2 Microglia | LPS | 6.25 µM | 2-fold increase | [19] |

Table 3: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Disease Model | This compound Dosage | Key Findings | Reference |

| Mice | DSS-induced colitis | Oral administration | Ameliorated weight loss, colon shortening, and histological damage | [1] |

| Mice | DSS- and TNBS-induced colitis | Oral administration | Inhibited colitis, reduced MPO activity | [8] |

| Mice | Endotoxin shock | 1-50 mg/kg (i.p.) | Suppressed serum TNF-α, IL-6, and IL-1β | [22] |

| Rats | Carrageenan-induced paw edema | - | Decreased paw edema, reduced MDA, NO, TNF-α, IL-1β, and IL-6 | [20] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the anti-inflammatory and antioxidant properties of this compound.

Cell Culture and Treatment

-

Cell Lines: Macrophage cell lines such as RAW 264.7 and THP-1 are commonly used to model inflammation.[3][7] Chondrocyte cell lines like CHON-001 and primary human osteoarthritis (OA) chondrocytes are used for studying arthritis.[15][23] Microglial cells (e.g., BV-2) are employed for neuroinflammation studies.[16][18]

-

Stimulation: Inflammation is typically induced using lipopolysaccharide (LPS) from Gram-negative bacteria.[3][6][7] Other stimuli include interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), or monosodium urate (MSU) crystals.[2][6][9][15]

-

This compound Treatment: this compound is dissolved in a suitable solvent like DMSO and then diluted in cell culture medium to the desired concentrations. Cells are often pre-treated with this compound for a specific period (e.g., 1-2 hours) before the addition of the inflammatory stimulus.

Anti-inflammatory Assays

-

Nitric Oxide (NO) Assay (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This colorimetric assay is a standard method to quantify NO production.[3]

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is used to quantify the levels of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) and prostaglandin E2 (PGE2) in the culture medium.[11]

-

Western Blot Analysis: This technique is used to determine the protein expression levels of key signaling molecules. Antibodies specific to total and phosphorylated forms of proteins like IκBα, p65 NF-κB, ERK, JNK, p38, JAK, and STAT, as well as enzymes like iNOS and COX-2, are used.[1][11][23][24]

-

Quantitative Real-Time PCR (qRT-PCR): qRT-PCR is employed to measure the mRNA expression levels of inflammatory genes.[3][23]

-

Immunofluorescence: This method is used to visualize the subcellular localization of proteins, such as the nuclear translocation of the p65 subunit of NF-κB.[3]

-

Luciferase Reporter Assay: To assess NF-κB transcriptional activity, cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Luciferase activity is measured after treatment.[1]

Antioxidant Assays

-

Western Blot Analysis: Used to measure the protein levels of Nrf2 and its downstream targets like HO-1 and NQO1.[8][15][23]

-

Quantitative Real-Time PCR (qRT-PCR): To quantify the mRNA levels of Nrf2-regulated genes.[23]

-

Reactive Oxygen Species (ROS) Assay: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Antioxidant Enzyme Activity Assays: Spectrophotometric assays are used to measure the enzymatic activities of catalase (CAT) and superoxide dismutase (SOD).

-

Glutathione (GSH) Assay: The levels of reduced glutathione, a major intracellular antioxidant, are quantified using colorimetric or fluorometric methods.[19]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Caption: this compound's activation of the Nrf2 antioxidant pathway.

Caption: A typical in vitro experimental workflow for studying this compound.

Conclusion and Future Directions

This compound has unequivocally demonstrated significant anti-inflammatory and antioxidant properties across a range of preclinical models. Its ability to target multiple, key signaling pathways underscores its potential as a versatile therapeutic agent. The quantitative data presented herein provides a solid foundation for its further development.

Future research should focus on several key areas:

-

Bioavailability and Pharmacokinetics: Optimizing the delivery and improving the bioavailability of this compound are crucial for its clinical translation.

-

In Vivo Efficacy in a Broader Range of Disease Models: While promising results have been obtained in models of colitis and sepsis, further in vivo studies are warranted for other inflammatory and oxidative stress-related diseases.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in human populations.

-

Structure-Activity Relationship Studies: The development of more potent and specific analogs of this compound could lead to the discovery of next-generation anti-inflammatory and antioxidant drugs.

References

- 1. The anti-inflammatory effect and potential mechanism of this compound in DSS-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits COX and iNOS expression via inhibition of p65NF-kappaB nuclear translocation and Ikappa-B phosphorylation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound Attenuates Experimental Colitis and Associated Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Emerging roles of this compound, a multitargeted nutraceutical in the prevention and treatment of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of this compound on lipopolysaccharide-induced inflammatory protein production and MAP kinase and NFkappaB signalling pathways in monocytes/macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of this compound on lipopolysaccharide-induced inflammatory protein production and MAP kinase and NFκB signalling pathways in monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a natural flavone, alleviates inflammatory bowel disease by the inhibition of NLRP3 inflammasome activation via an AhR/Nrf2/NQO1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound from a medicinal herb protects against LPS-induced septic shock by suppressing NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cardamomin protects from diabetes-induced kidney damage through modulating PI3K/AKT and JAK/STAT signaling pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | this compound induces apoptosis of colorectal cancer cells via targeted inhibition of the JAK/STAT3/epithelial-mesenchymal transition (EMT) signaling axis [frontiersin.org]

- 13. This compound represses proliferation, invasion, and causes apoptosis through the modulation of signal transducer and activator of transcription 3 pathway in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activation of Nrf2-driven antioxidant enzymes by this compound confers neuroprotection of PC12 cells against oxidative damage - Food & Function (RSC Publishing) [pubs.rsc.org]

- 15. This compound Attenuates Inflammation and Oxidative Stress in Interleukin-1β-Stimulated Osteoarthritis Chondrocyte through the Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. This compound Attenuates Inflammation and Oxidative Stress in Interleukin-1β-Stimulated Osteoarthritis Chondrocyte through the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Antioxidant and Anti-Inflammatory Mechanisms of this compound through Nrf2 Activation and NF-kB Suppression in LPS-Activated BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anti-inflammatory activities of this compound from Alpinia katsumadai through heme oxygenase-1 induction and inhibition of NF-κB and MAPK signaling pathway in the carrageenan-induced paw edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. Dimethyl this compound inhibits lipopolysaccharide-induced inflammatory factors through blocking NF-kappaB p65 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound Inhibited IL-1β Induced Injury by Inhibition of NLRP3 Inflammasome via Activating Nrf2/NQO-1 Signaling Pathway in Chondrocyte -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]

- 24. This compound induces G2/M phase arrest and apoptosis through inhibition of NF-κB and mTOR pathways in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

Cardamonin: From Traditional Spice to a Modern Therapeutic Candidate

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Cardamonin, a naturally occurring chalcone, has a rich history rooted in traditional medicine, where the plants from which it is derived have been used for centuries to treat a variety of ailments. Initially discovered in cardamom spice, this bioactive compound is now known to be present in a range of botanicals, including those from the Alpinia and Boesenbergia genera.[1][2] This whitepaper provides an in-depth technical guide on this compound, charting its journey from traditional ethnobotanical applications to its current status as a promising candidate in modern drug discovery. We will delve into its discovery, detail its traditional uses, present its quantitative bioactivity, outline key experimental protocols for its investigation, and visualize the complex signaling pathways it modulates. This comprehensive overview is designed to equip researchers, scientists, and drug development professionals with the critical information needed to explore the full therapeutic potential of this compound.

Discovery and Traditional Medicine

This compound (2′,4′-dihydroxy-6′-methoxychalcone) was first isolated from the seeds of Alpinia katsumadai, a plant with a long history of use in traditional East Asian medicine.[2] In these traditional systems, the seeds of Alpinia katsumadai, also known as Katsumada's galangal seed, have been historically utilized for a wide array of digestive and gastrointestinal issues.[3] Traditional Chinese and Korean medical texts describe its use in alleviating symptoms such as nausea, vomiting, poor appetite, and abdominal bloating.[3] It was also valued for its ability to "dispel dampness" and "warm the spleen and stomach," making it a go-to remedy for digestive discomfort attributed to cold.[3] Beyond its digestive benefits, it was also employed to freshen breath and support oral health.[3]

This compound is also found in other plants, notably Boesenbergia rotunda (fingerroot), a common ingredient and medicinal plant in Southeast Asia and Indo-China.[4][5] Traditionally, the rhizomes of fingerroot have been used after childbirth to improve digestion and as a remedy for coughs, mouth ulcers, colic, and ringworm.[6][7] It has also been traditionally recognized for its anti-inflammatory, antioxidant, and wound-healing properties.[4][5][7] The enduring use of these plants in traditional medicine underscores a long-held belief in their therapeutic efficacy, which has now spurred modern scientific investigation into their bioactive constituents, with this compound being a key focus.

Quantitative Bioactivity of this compound

Modern pharmacological studies have begun to quantify the biological effects of this compound, revealing its potential as an anti-inflammatory, anticancer, and antiviral agent. The following tables summarize key quantitative data from various in vitro studies, providing a comparative overview of its potency across different cell lines and experimental conditions.

Table 1: In Vitro Anticancer Activity of this compound

| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time (h) | Reference |

| Breast Cancer | MDA-MB-231 | 52.89 | 24 | [3] |

| Breast Cancer | MDA-MB-231 | 33.98 | 48 | [3] |

| Breast Cancer | MDA-MB-231 | 33.98 | 72 | [3] |

| Lung Cancer | A549 | Not specified | Not specified | [3] |

| Melanoma | A375 | Not specified | Not specified | [3] |

| Melanoma | M14 | Not specified | Not specified | [3] |

| Multiple Myeloma | RPMI 8226 | Not specified | Not specified | [8] |

| Multiple Myeloma | U266 | Not specified | Not specified | [8] |

| Multiple Myeloma | ARH-77 | Not specified | Not specified | [8] |

| Nasopharyngeal Carcinoma | CNE-2 | 15-50 | 24 | [4] |

| Prostate Cancer | PC-3 | 11.35 µg/mL | Not specified | [9] |

| Ovarian Cancer | SKOV3 | Not specified | Not specified | [10] |

| Hepatocellular Carcinoma | HepG2 | 17.1 | 72 | [11] |

| Leishmaniasis | Leishmania amazonensis | 8 | Not specified | [8] |

| HIV-1 Protease Inhibition | - | 115 | Not specified | [8] |

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Cell Line | Stimulant | Inhibited Mediator | IC50 Value (µM) | Reference |

| RAW 264.7 | LPS + IFN-γ | Nitric Oxide (NO) | 11.4 | [12] |

| RAW 264.7 | LPS + IFN-γ | Prostaglandin E2 (PGE2) | 26.8 | [12] |

| Whole Blood | - | Thromboxane B2 (COX-1) | 2.9 | [12] |

| Whole Blood | - | Thromboxane B2 (COX-2) | 1.1 | [12] |

| RAW 264.7 | - | Intracellular ROS | 12.8 | [12] |

| RAW 264.7 | - | TNF-α | 4.6 | [12] |

Key Experimental Protocols

This section details the methodologies for key experiments frequently cited in this compound research. These protocols provide a foundation for the replication and further exploration of this compound's bioactivities.

Extraction and Isolation of this compound from Alpinia katsumadai

A common method for extracting and purifying this compound from the seeds of Alpinia katsumadai involves solvent extraction followed by chromatographic separation.

Protocol:

-

Preparation of Plant Material: The seeds of Alpinia katsumadai are dried and ground into a coarse powder (20-60 mesh).[13]

-

Solvent Extraction: The powdered seeds are extracted with 95% ethanol using methods such as microwave-assisted extraction, warm immersion, or reflux extraction for 1-3 cycles.[7][13] The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.[7][13]

-

Purification: The crude extract is further purified using column chromatography.[7] A two-phase solvent system, such as n-hexane-ethyl acetate-ethanol-water, is often employed in high-speed counter-current chromatography (HSCCC) for efficient separation.[14][15]

-

Identification and Purity Assessment: The purified compound is identified as this compound using spectroscopic methods such as UV, IR, 1H NMR, and 13C NMR.[14][15] The purity is typically determined by High-Performance Liquid Chromatography (HPLC).[7][16]

Cell Viability and Cytotoxicity Assay